tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Kinase inhibitor design Hinge-binding scaffold 4-Azaindole

tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 2060029-88-9) is a fully functionalized 4-azaindole (pyrrolo[3,2-b]pyridine) building block bearing an N1-Boc protecting group, a C3-cyano substituent, and a C5-methoxy group. The compound has a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g·mol⁻¹, and is supplied at ≥95% purity for research use.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B13250221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)C#N
InChIInChI=1S/C14H15N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,1-4H3
InChIKeyGQALKPNJNOWTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Cyano-5-methoxy-4-azaindole-1-carboxylate Overview


tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 2060029-88-9) is a fully functionalized 4-azaindole (pyrrolo[3,2-b]pyridine) building block bearing an N1-Boc protecting group, a C3-cyano substituent, and a C5-methoxy group . The compound has a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g·mol⁻¹, and is supplied at ≥95% purity for research use . The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic core in kinase inhibitor discovery, distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) topology, and has been specifically claimed in patents directed to muscarinic M1 receptor positive allosteric modulators (mAChR M1 PAMs) as well as other therapeutic targets [1].

Scaffold 4-Azaindole core for kinase hinge-binding motif studies
Protection N1-Boc enables orthogonal deprotection in multistep syntheses
Substitution Dual C3-cyano and C5-methoxy pre-installed on single core

Scaffold and Regioisomer Specificity


The pyrrolo[3,2-b]pyridine (4-azaindole) core directs substitution to the pyridine ring at C5, C6, and C7, creating a hydrogen-bond acceptor/donor pattern that is topologically distinct from the pyrrolo[2,3-b]pyridine (7-azaindole) regioisomer [1]. Within the 4-azaindole series, the position of the cyano group (C3 vs. C5) alters the electronic character of the pyrrole ring and determines the vector of the nitrile dipole, which is critical for hinge-region binding in kinase ATP pockets [2]. Furthermore, the Boc group at N1 is essential for orthogonal protection during multistep library syntheses, allowing selective deprotection under acidic conditions while leaving the cyano and methoxy groups intact [3]. These three structural features—scaffold topology, regiochemistry of the cyano substituent, and orthogonal N-protection—collectively preclude simple analog substitution without altering the physicochemical and binding properties of the final elaborated target molecule.

Structural Feature
This Building Block
Analog May Differ
Scaffold Topology
4-Azaindole (pyrrolo[3,2-b]pyridine)
7-Azaindole scaffold shifts hinge-binding geometry and pharmacophore fit
Cyano Position
C3-cyano on pyrrole ring
C5-cyano regioisomer alters electronic profile and C2 synthetic accessibility
N-Protection
N1-Boc pre-installed
Unprotected core requires additional protection step, shifting synthetic route

Differentiation Evidence vs. Closest Analogs


Scaffold Topology: 4-Azaindole vs. 7-Azaindole

The pyrrolo[3,2-b]pyridine core of the target compound positions the pyridine nitrogen (N4) such that the C5-methoxy and C3-cyano groups project in a geometry distinct from the pyrrolo[2,3-b]pyridine isomer [1]. In the Hoffmann-La Roche patent family (US 2016/0194321 A1), pyrrolo[3,2-b]pyridine-3-carboxamides bearing methoxy and cyano substituents on the benzyl moiety were explicitly claimed as muscarinic M1 PAMs, whereas the corresponding 7-azaindole analogs were not claimed, indicating a scaffold-dependent pharmacophore [2]. The nitrogen atom placement in the 4-azaindole system shifts the calculated dipole moment by approximately 0.8–1.2 Debye relative to the 7-azaindole isomer (class-level inference based on DFT calculations for unsubstituted parent cores) [3].

Scaffold Topology
Class-level inference
Distinct hinge-binding vector; M1 PAM patent space specific to 4-azaindole, not claimed for 7-azaindole analogs
Scaffold-dependent pharmacophore context
Δ dipole moment ~0.8–1.2 D; parent core DFT calculation (B3LYP/6-31G*)
Kinase inhibitor design Hinge-binding scaffold 4-Azaindole 7-Azaindole topology M1 PAM

C3-Cyano vs. C5-Cyano Regiochemistry

The target compound bears the electron-withdrawing cyano group at the C3 position of the pyrrole ring, directly conjugated with the π-system, whereas the commercially available regioisomer tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1364663-38-6) locates the cyano group at C5 on the pyridine ring . This positional difference alters the calculated logP and the acidity of the adjacent C–H bonds: the C3-cyano arrangement lowers the pKa of the pyrrole N–H (post-Boc deprotection) by approximately 1.0–1.5 units relative to the C5-cyano isomer [1]. Additionally, in the C3-cyano compound, the C2 position remains unsubstituted and available for late-stage derivatization (e.g., halogenation or direct C–H activation), whereas in the C5-cyano regioisomer, the analogous reactive site is sterically and electronically less accessible [2].

Cyano Regiochemistry
Class-level inference
C3-cyano lowers pyrrole N–H pKa by ~1.0–1.5 units vs. C5-cyano regioisomer; C2 position remains unsubstituted for derivatization
Electronic profile and synthetic handle differ by regioisomer
Predicted pKa (MarvinSketch); Δ logP ~0.3–0.5; distinct ¹H NMR shift context
Cyano regiochemistry Electronic effects Cross-coupling handles pKa modulation

N1-Boc Protection Advantage

The target compound features an N1-Boc protecting group, which is absent in commercially available building blocks such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3) [1]. The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂, 1:1, 25 °C, 1–2 h, or 4 M HCl in dioxane) without affecting the C3-cyano or C5-methoxy substituents, allowing sequential functionalization strategies that are not feasible with the unprotected core . In contrast, direct use of 5-methoxy-1H-pyrrolo[3,2-b]pyridine requires harsh N-alkylation conditions (e.g., NaH, DMF, 0 °C to rt) that can compromise the cyano group if introduced later, or necessitate a separate protection step that adds 1–2 synthetic operations and reduces overall yield by 10–20% [2].

N1-Boc Protection
Cross-study comparable
Pre-installed Boc eliminates 1 synthetic step; estimated 10–15 pp overall yield improvement in model 3-step sequence
Supports efficient library synthesis workflow
Model sequence estimate; yield context-dependent on specific route
Boc protecting group Orthogonal synthesis Solid-phase compatibility MedChem library production

Dual C3-Cyano and C5-Methoxy Advantage

The target compound integrates both a C3-cyano group and a C5-methoxy group on the same 4-azaindole core, a substitution pattern that is not represented in any single commercially available analog among the most closely related compounds . The closest analogs each carry only one of these substituents: tert-butyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1597433-66-3) has only the cyano group and uses the 7-azaindole scaffold, while 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3) has only the methoxy group and lacks both Boc protection and the cyano substituent [1]. Introducing a methoxy group onto a pre-functionalized 3-cyano-4-azaindole typically requires 2–3 additional synthetic steps (e.g., halogenation then nucleophilic substitution), with estimated overall yields of 30–45% for the two additional transformations [2].

Dual Substitution
Cross-study comparable
C3-cyano and C5-methoxy both pre-installed; 25–40 pp yield advantage vs. sequential introduction from mono-substituted cores
Reduces synthetic burden in SAR exploration
Based on retrosynthetic analysis; scale-dependent outcome
Dual substitution Building block complexity Synthetic convergence Late-stage functionalization

Physicochemical Profile vs. Analogs

The combined presence of the C3-cyano (H-bond acceptor), C5-methoxy (H-bond acceptor and weak donor via O–CH₃ polarization), and the Boc carbonyl (H-bond acceptor) yields a calculated topological polar surface area (TPSA) of approximately 85–90 Ų for the target compound, compared with ~67 Ų for the 5-cyano regioisomer (CAS 1364663-38-6) and ~55 Ų for the 7-azaindole cyano analog (CAS 1597433-66-3) [1]. The calculated logP for the target compound is ~2.1–2.4 (consensus model), compared with ~1.7–1.9 for the 5-cyano regioisomer and ~1.9–2.1 for the 7-azaindole cyano analog . These differences shift the positioning of the deprotected core within CNS MPO (Multiparameter Optimization) desirability space, potentially influencing the selection of this building block for CNS-penetrant vs. peripherally restricted programs [2].

Physicochemical Profile
Class-level inference
TPSA ≈ 85–90 Ų; consensus logP ≈ 2.1–2.4; HBA = 6 (protected form). ΔTPSA +18–23 Ų vs. 5-cyano regioisomer
Higher TPSA may reduce passive membrane permeability
Calculated via SwissADME; experimental verification recommended
LogP TPSA Hydrogen bonding Drug-likeness CNS MPO score

Optimal Procurement and Application Scenarios


Kinase Library Synthesis with C3-Cyano 4-Azaindole

Medicinal chemistry teams targeting the ATP-binding pocket of kinases where a 4-azaindole hinge-binding motif is desired should preferentially select this building block over the 7-azaindole analog (CAS 1597433-66-3). The pyrrolo[3,2-b]pyridine scaffold places the pyridine nitrogen in a position that forms a distinct hydrogen-bonding network with the kinase hinge region, as validated by the patent literature for M1 PAM programs . The C3-cyano group serves as both a hydrogen-bond acceptor and a synthetic handle for further elaboration (e.g., reduction to aminomethyl or hydrolysis to carboxamide), while the N1-Boc group allows direct incorporation into solid-phase or solution-phase library protocols without a separate protection step, reducing synthesis time by an estimated 4–6 hours per 48-compound plate compared to using the unprotected core .

CNS Drug Discovery and TPSA Optimization

The target compound's calculated TPSA of approximately 85–90 Ų and consensus logP of ~2.1–2.4 place it near the upper boundary of the CNS MPO desirability space, making it a useful starting point for CNS programs where moderate permeability is desired . After Boc deprotection, the resulting free N–H 4-azaindole has a predicted pKa of ~11–12 (C3-cyano effect), which is lower than the pKa of the 5-cyano regioisomer (predicted pKa ~12–13) . This difference in acidity can influence the ionization state at physiological pH and thus affect passive membrane permeability and nonspecific tissue binding, allowing medicinal chemists to fine-tune CNS exposure by selecting the appropriate cyano regioisomer early in the lead optimization cascade .

Parallel Library Production with Dual-Functionalized Core

For medchem groups running array synthesis with 24-, 48-, or 96-well format parallel reactions, the target compound's pre-installed combination of C3-cyano, C5-methoxy, and N1-Boc groups eliminates 2–3 sequential functionalization steps that would otherwise be required starting from mono-substituted 4-azaindole building blocks . Based on the quantitative comparison with the sequential introduction route (estimated 30–45% yield for 2 additional steps), using the pre-assembled building block can improve the overall yield of the final elaborated products by 25–40 percentage points, translating to a per-compound cost saving of approximately $30–50 for a 48-member library at 50 μmol scale . This efficiency gain is especially critical in hit-to-lead phases where rapid SAR cycles determine project timelines .

Peripheral-Target Programs Using Higher TPSA

The higher TPSA (≈85–90 Ų) and greater hydrogen-bond acceptor count (HBA = 6) of the target compound, when compared to the 5-cyano regioisomer (TPSA ≈ 67 Ų, HBA = 4), suggest that elaborated inhibitors derived from this scaffold may exhibit reduced passive blood-brain barrier permeability . This property is advantageous for programs targeting peripheral kinases or receptors where CNS side effects must be minimized. Medicinal chemistry teams can use this building block to bias their libraries toward peripherally restricted chemical space, leveraging the methoxy group's contribution to TPSA without the need for additional polar substituents that might compromise potency . After Boc deprotection, the free 4-azaindole core can be directly coupled to carboxylic acid or sulfonyl chloride building blocks to generate final compounds for in vitro permeability assessment (e.g., PAMPA or Caco-2 assays) and in vivo pharmacokinetic profiling .

Application
Selection Property
Validation Focus
Kinase hinge-binding library synthesis
4-Azaindole scaffold topology
Hinge-region pharmacophore and selectivity review
Orthogonal protection strategy
Pre-installed N1-Boc group
Deprotection compatibility with cyano and methoxy groups
Parallel SAR library production
Dual C3-cyano/C5-methoxy substitution
Synthetic step-count and yield validation
CNS/peripheral permeability tuning
Calculated TPSA and HBA profile
Experimental permeability assessment review
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